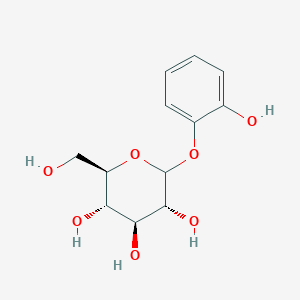

Pyrocatechol monoglucoside

Description

Properties

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2/t8-,9-,10+,11-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZWIAATAZXMRV-OZRWLHRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Isolation and Biological Significance of Pyrocatechol Monoglucoside from Dioscorea nipponica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioscorea nipponica Makino, a perennial vine belonging to the Dioscoreaceae family, has a long-standing history in traditional medicine, particularly in East Asia, for treating a variety of ailments. While the plant is renowned for its rich content of steroidal saponins, such as dioscin, a growing body of research is shedding light on its other bioactive constituents, including phenolic glycosides. Among these, pyrocatechol (B87986) monoglucoside has emerged as a compound of interest. This technical guide provides a comprehensive overview of the natural sources, detailed isolation methodologies, and known biological activities of pyrocatechol monoglucoside, with a specific focus on its occurrence in Dioscorea nipponica.

Natural Sources of this compound

This compound is a phenolic glycoside that has been identified in various plant species. Notably, it is a recognized constituent of Dioscorea nipponica[1]. Phenolic glycosides, in general, are widespread in the plant kingdom and play crucial roles in defense mechanisms and pigmentation. In Dioscorea nipponica, this compound is one of several phenolic derivatives that contribute to the plant's overall phytochemical profile[1].

Isolation and Purification of this compound from Dioscorea nipponica

The isolation of this compound from Dioscorea nipponica rhizomes involves a multi-step process encompassing extraction and chromatographic purification. While a specific protocol with quantitative yields for this particular compound is not extensively detailed in the available literature, a general and effective methodology can be constructed based on established techniques for isolating phenolic glycosides from this plant genus.

Experimental Protocol: A Synthesized Approach

This protocol is a composite of established methods for the extraction and purification of phenolic compounds from Dioscorea species.

1. Preparation of Plant Material:

-

The rhizomes of Dioscorea nipponica are collected, washed, and dried in a shaded, well-ventilated area.

-

The dried rhizomes are then pulverized into a fine powder (approximately 100-mesh) to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered rhizome material is extracted with an aqueous ethanol (B145695) solution (typically 50-70% ethanol) at a ratio of 1:10 (w/v) using maceration or soxhlet extraction.

-

The extraction is repeated three times to ensure maximum recovery of the target compounds.

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Phenolic glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

4. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on a silica gel column. A gradient elution is performed using a solvent system such as chloroform-methanol or ethyl acetate-methanol, with increasing proportions of the more polar solvent. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol (B129727) as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved using preparative HPLC on a C18 column. A typical mobile phase would consist of a gradient of methanol and water or acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The elution is monitored by a UV detector, and the fraction corresponding to this compound is collected.

5. Structure Elucidation:

-

The purified compound is identified and characterized using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with literature data.

Quantitative Data Summary

| Parameter | Description |

| Extraction Yield (Crude) | The percentage yield of the crude aqueous ethanol extract from the dried plant material. This can vary significantly based on the plant material and extraction conditions. |

| Fractionation Yield | The percentage yield of the enriched fraction (e.g., ethyl acetate) from the crude extract. |

| Final Purity | The purity of the isolated this compound after preparative HPLC, typically aimed for >95% as determined by analytical HPLC. |

Biological Activity and Signaling Pathways

While research on the specific biological activities of this compound is ongoing, the bioactivity of its aglycone, pyrocatechol, is well-documented, particularly its anti-inflammatory and antioxidant properties. It is generally understood that glycosides can be hydrolyzed in vivo to their active aglycones.

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

Pyrocatechol has been shown to exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway[2][3][4]. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibitory mechanism of pyrocatechol on the NF-κB pathway typically involves the prevention of the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which in turn prevents the nuclear translocation and activation of NF-κB[2][4].

Antioxidant Activity: Activation of the Nrf2 Pathway and Radical Scavenging

The antioxidant properties of pyrocatechol are attributed to two primary mechanisms:

-

Direct Free Radical Scavenging: The ortho-dihydroxy structure of pyrocatechol makes it an effective scavenger of reactive oxygen species (ROS) and other free radicals.

-

Activation of the Nrf2 Pathway: Pyrocatechol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[2][3]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by pyrocatechol, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Signaling Pathways

Caption: Signaling pathways of pyrocatechol.

Conclusion

This compound from Dioscorea nipponica represents a promising area for further research in drug discovery and development. The methodologies for its isolation are well-established within the broader context of phenolic glycoside chemistry. The potent anti-inflammatory and antioxidant activities of its aglycone, pyrocatechol, through the modulation of the NF-κB and Nrf2 signaling pathways, respectively, highlight the therapeutic potential of this natural product. Future studies should focus on elucidating the specific bioavailability, metabolism, and pharmacological activities of the glycoside form to fully understand its contribution to the medicinal properties of Dioscorea nipponica. This in-depth understanding will be crucial for its potential application in the development of novel therapeutic agents.

References

- 1. Dioscorea nipponica Makino: a systematic review on its ethnobotany, phytochemical and pharmacological profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phenolic Bioactives From Plant-Based Foods for Glycemic Control [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Synthesis of Pyrocatechol Monoglucoside

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary chemical and enzymatic methodologies for the synthesis of Pyrocatechol (B87986) monoglucoside (2-hydroxyphenyl-β-D-glucopyranoside), a phenolic glycoside with potential applications in pharmacology and biochemistry. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key reaction pathways and workflows.

Introduction

Pyrocatechol monoglucoside is a glycoside of catechol (pyrocatechol), a compound found in various natural sources.[1] The addition of a glucose moiety to catechol can significantly alter its physicochemical properties, such as solubility and stability, and may modulate its biological activity. The synthesis of this compound is of interest for researchers exploring the therapeutic potential of phenolic glycosides, which are known for their antioxidant and anti-inflammatory properties. This guide explores two principal synthetic routes: the classic Koenigs-Knorr chemical synthesis and a more modern, greener enzymatic approach.

Chemical Synthesis: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry for the formation of glycosidic bonds.[2] The reaction typically involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, often a heavy metal salt.[2][3] For the synthesis of this compound, catechol acts as the alcohol, and a protected glucose derivative, such as acetobromoglucose, is used as the glycosyl donor.

Reaction Scheme

The overall chemical synthesis involves three main stages: preparation of the glycosyl donor, the glycosylation reaction, and deprotection of the hydroxyl groups.

Caption: Reaction scheme for the Koenigs-Knorr synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established Koenigs-Knorr methodologies for the synthesis of similar phenolic glycosides.[4][5][6]

Materials:

-

D-glucose

-

Acetic anhydride (B1165640)

-

Sodium acetate (B1210297)

-

Hydrogen bromide (33% in acetic acid)

-

Pyrocatechol

-

Silver carbonate (Ag₂CO₃)

-

Anhydrous dichloromethane (B109758) (DCM) or toluene

-

Anhydrous sodium sulfate

-

Sodium methoxide (B1231860) (NaOMe) in methanol (B129727)

-

Methanol

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, dichloromethane)

Step 1: Preparation of Acetobromoglucose (Glycosyl Donor)

-

Peracetylation of D-glucose: D-glucose is first acetylated to form penta-O-acetyl-β-D-glucopyranose. This is typically achieved by reacting D-glucose with acetic anhydride in the presence of a catalyst like sodium acetate.[5]

-

Bromination: The resulting penta-O-acetyl-β-D-glucopyranose is then treated with a solution of hydrogen bromide in acetic acid to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).[5] The product should be handled with care as it is moisture-sensitive.

Step 2: Glycosylation Reaction

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pyrocatechol (1.0 equivalent) in anhydrous dichloromethane or toluene.

-

Add a promoter, such as silver carbonate (Ag₂CO₃, 1.5-2.0 equivalents), and a desiccant like anhydrous sodium sulfate.[6] Other promoters like cadmium carbonate have also been used effectively in Koenigs-Knorr reactions.[7][8]

-

To this stirring suspension, add a solution of acetobromoglucose (1.1-1.2 equivalents) in the same anhydrous solvent dropwise at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically several hours to a day).

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the silver salts. The filtrate is then washed sequentially with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude protected this compound.

Step 3: Deprotection (Zemplén Deacetylation)

-

Dissolve the crude protected glucoside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide in methanol.[4]

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the deprotection is complete, neutralize the reaction with an acidic resin (e.g., Dowex® 50WX2), filter, and concentrate the filtrate under reduced pressure.

Step 4: Purification

-

The final product is purified by column chromatography on silica gel using a suitable solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexane, to yield pure this compound.[9]

Quantitative Data

The yields of Koenigs-Knorr reactions can vary depending on the specific substrates and reaction conditions. For similar phenolic glycosides, yields are often reported in the range of 50-80%.

| Parameter | Value/Range | Citation |

| Yield of Glycosylation (Protected) | 50 - 84% | [7][8] |

| Yield of Deprotection | >90% (typically high) | [7] |

| Overall Yield | 50 - 60% | [7] |

| Anomeric Selectivity | Typically high for β-anomer with participating neighboring groups (like acetyl) | [2] |

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for glycosylation.[10] Glucansucrases from lactic acid bacteria and other glycosyltransferases can catalyze the transfer of a glucose unit from a donor substrate, such as sucrose (B13894), to an acceptor molecule like catechol.[11][12]

Enzymatic Reaction Workflow

Caption: Workflow for the enzymatic synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on methodologies for the enzymatic glycosylation of phenolic compounds.[11][13]

Materials:

-

Pyrocatechol

-

Sucrose

-

Glucansucrase enzyme (e.g., from Lactobacillus or Streptococcus species)

-

Buffer solution (e.g., sodium citrate (B86180) or sodium phosphate, pH 5.0-7.0)

-

Equipment for incubation at a controlled temperature

-

High-Performance Liquid Chromatography (HPLC) system for monitoring

-

Materials for purification (e.g., column chromatography)

Procedure:

-

Reaction Setup: Prepare a buffer solution (e.g., 50 mM sodium citrate, pH 5.5). Dissolve pyrocatechol and sucrose in the buffer. The concentrations will need to be optimized, but starting points can be around 50-100 mM for pyrocatechol and a higher concentration for the sucrose donor (e.g., 200-500 mM).

-

Enzyme Addition: Add the glucansucrase enzyme to the substrate solution. The amount of enzyme will depend on its activity and should be optimized for efficient conversion.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-40°C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to quantify the formation of this compound and the consumption of pyrocatechol.

-

Reaction Termination and Work-up: Once the reaction has reached the desired conversion, terminate it by inactivating the enzyme, for example, by heating the mixture (e.g., 90°C for 10 minutes).

-

Purification: Remove any precipitated protein by centrifugation or filtration. The supernatant containing the product can then be purified, for instance, by preparative HPLC or column chromatography on a suitable stationary phase.

Quantitative Data

Enzymatic glycosylation can achieve high yields and excellent regioselectivity and stereoselectivity.

| Parameter | Value/Range | Citation |

| Conversion Yield | Up to 74% for similar catecholic compounds | [11] |

| Reaction Time | Typically 24 hours | [11] |

| Optimal pH | 5.0 - 7.0 (enzyme dependent) | [14] |

| Optimal Temperature | 30 - 40°C (enzyme dependent) | [14] |

| Anomeric Selectivity | Highly selective for the α- or β-anomer depending on the enzyme | [10] |

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not well-elucidated, phenolic glycosides as a class are known for their biological activities. Catechol itself exhibits antimicrobial properties.[15] Glycosylation can enhance the bioavailability and modulate the activity of the parent phenol.[16] The biological effects of this compound are likely related to its antioxidant capacity, which is a common feature of phenolic compounds.[17] This antioxidant activity can, in turn, influence various signaling pathways related to inflammation and cellular stress. Further research is needed to explore the specific biological targets and mechanisms of action of this compound.

Conclusion

Both chemical and enzymatic methods provide viable routes for the synthesis of this compound. The Koenigs-Knorr reaction is a well-established chemical method, though it requires multiple steps including protection and deprotection, and the use of heavy metal promoters. Enzymatic synthesis, on the other hand, offers a more environmentally friendly and highly selective approach, often proceeding in a single step under mild conditions. The choice of method will depend on the specific requirements of the research, including scale, desired purity, and available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the successful synthesis and further investigation of this potentially valuable compound.

References

- 1. Pyrocatechol-O-Beta-D-Glucopyranoside | C12H16O7 | CID 9900144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial activity of catechol and pyrogallol as allelochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzymatic Synthesis of Resveratrol α-Glucoside by Amylosucrase of Deinococcus geothermalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Spectroscopic data (NMR, IR, MS) for Pyrocatechol monoglucoside characterization.

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of pyrocatechol (B87986) monoglucoside, a phenolic glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols and data visualization.

Pyrocatechol monoglucoside, with the chemical formula C₁₂H₁₆O₇, is a compound of interest due to its potential biological activities.[1] Accurate structural elucidation and characterization are paramount for its development and application. This guide presents predicted spectroscopic data based on analogous compounds, providing a robust framework for its identification.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including phenyl-β-D-glucopyranoside and salicin.

NMR Spectroscopy Data

Table 1: Predicted ¹H NMR (500 MHz, D₂O) and ¹³C NMR (125 MHz, D₂O) Data for this compound

| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹H Coupling Constant (J, Hz) |

| Aglycone (Pyrocatechol) | ||||

| C-1' | 145.5 | - | - | - |

| C-2' | 144.0 | - | - | - |

| C-3' | 116.5 | 6.95 | d | 8.0 |

| C-4' | 122.0 | 7.10 | t | 8.0 |

| C-5' | 119.0 | 7.05 | t | 8.0 |

| C-6' | 117.0 | 7.15 | d | 8.0 |

| Glycosidic Moiety (Glucose) | ||||

| C-1 | 102.5 | 5.05 | d | 7.5 |

| C-2 | 74.0 | 3.55 | t | 8.5 |

| C-3 | 76.5 | 3.65 | t | 9.0 |

| C-4 | 70.5 | 3.50 | t | 9.0 |

| C-5 | 77.0 | 3.60 | m | - |

| C-6a | 61.5 | 3.90 | dd | 12.0, 2.5 |

| C-6b | 3.75 | dd | 12.0, 5.5 |

IR Spectroscopy Data

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretching (phenolic and alcoholic) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching |

| 1600 - 1585 | Strong | Aromatic C=C stretching |

| 1500 - 1400 | Strong | Aromatic C=C stretching |

| 1260 - 1000 | Strong | C-O stretching (aryl ether and alcohol) |

| 900 - 675 | Medium | Aromatic C-H out-of-plane bending |

Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion |

| ESI+ | 295.0896 | [M+Na]⁺ |

| ESI+ | 273.0974 | [M+H]⁺ |

| ESI- | 271.0823 | [M-H]⁻ |

| ESI- | 109.0295 | [Aglycone-H]⁻ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

-

¹H NMR:

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Acquisition Time: 3.0 s

-

Relaxation Delay: 2.0 s

-

-

¹³C NMR:

-

Pulse Sequence: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.0 s

-

Relaxation Delay: 2.0 s

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse sequences are used. For HMBC, a long-range coupling constant (J) of 8 Hz is typically optimal.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of this compound with 100 mg of dry KBr powder and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by depositing a solution of the compound onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol (B129727) or water.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Positive Ion Mode: Acquire spectra in the m/z range of 100-500.

-

Negative Ion Mode: Acquire spectra in the m/z range of 100-500.

-

Tandem MS (MS/MS): Perform fragmentation of the parent ion to aid in structural elucidation.

-

Data Visualization

The following diagrams, generated using Graphviz, illustrate key experimental workflows and structural relationships.

References

The Pharmacological Horizon of Pyrocatechol Monoglucoside: A Technical Guide to Its Predicted Biological Activities and Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrocatechol (B87986) monoglucoside, a phenolic glycoside found in nature, represents a molecule of significant interest for pharmacological exploration. While direct research on this specific compound is nascent, a comprehensive analysis of its aglycone, pyrocatechol, reveals a robust profile of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects. This technical guide synthesizes the known pharmacological data of pyrocatechol, presenting quantitative metrics and detailed experimental protocols. Furthermore, it delves into the well-established role of glycosylation in modulating the bioactivity of phenolic compounds, offering a predictive framework for the pharmacological potential of Pyrocatechol monoglucoside. This document aims to serve as a foundational resource for researchers poised to investigate this promising molecule, providing both a summary of existing knowledge and a roadmap for future discovery.

Introduction to this compound

This compound is a phenolic glycoside consisting of a pyrocatechol molecule bound to a single glucose unit. It has been isolated from natural sources such as Dioscorea nipponica Mak.[1]. While its current documented use is primarily in the synthesis of azo dyes, its structural components—a bioactive catechol and a solubilizing glucose moiety—suggest a strong potential for pharmacological applications[1]. The addition of a glucose molecule can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, often enhancing solubility, stability, and bioavailability[2][3][4].

Pharmacological Profile of the Aglycone: Pyrocatechol

The biological activities of this compound are likely to be heavily influenced by its aglycone, pyrocatechol. Pyrocatechol is a well-studied compound with a range of demonstrated pharmacological effects.

Antioxidant Activity

Pyrocatechol is a potent antioxidant capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress[5]. Its antioxidant efficacy stems from its ability to donate hydrogen atoms from its hydroxyl groups.

| Compound | Assay | IC50 | Reference |

| Pyrocatechol | DPPH Radical Scavenging | 18.57 µg/mL | [6] |

Note: This table is intended to be expanded as more comparative data becomes available.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6]

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. This donation results in a color change from violet to yellow, which is monitored spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Dissolve the test compound (Pyrocatechol) in a suitable solvent to create a range of concentrations.

-

Mix the test compound solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.

-

The IC50 value is determined by plotting the scavenging percentage against the compound concentration.

-

-

-

Ferrous Ion (Fe²⁺) Chelating Assay [6]

-

Principle: This assay evaluates the ability of a compound to compete with ferrozine (B1204870) for the chelation of ferrous ions (Fe²⁺). The formation of the colored ferrozine-Fe²⁺ complex is inhibited in the presence of a chelating agent.

-

Procedure:

-

Mix the test compound at various concentrations with a solution of FeCl₂ (e.g., 2 mM).

-

Add ferrozine (e.g., 5 mM) to initiate the color-forming reaction.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 562 nm.

-

A control containing all reagents except the test compound is used for comparison.

-

The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as: ((Abs_control - Abs_sample) / Abs_control) * 100.

-

The IC50 value is determined from the dose-response curve.

-

-

Anti-inflammatory Activity

Pyrocatechol has demonstrated significant anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS)[7][8].

| Compound | Cell Line | Stimulant | Effect | Concentration | Reference |

| Pyrocatechol | RAW264.7 macrophages | LPS (1 µg/mL) | Inhibition of NO production | >2.5 µM | [8] |

| Pyrocatechol | RAW264.7 macrophages | LPS (1 µg/mL) | Inhibition of iNOS mRNA expression | 0.625-5 µM | [7] |

| Pyrocatechol | RAW264.7 macrophages | LPS (1 µg/mL) | Inhibition of IL-6 and TNFα expression | 0.625-5 µM | [7] |

-

Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages [7]

-

Principle: This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages upon stimulation with LPS. The concentration of nitrite (B80452), a stable product of NO, is quantified using the Griess reagent.

-

Procedure:

-

Culture RAW264.7 macrophage cells in a suitable medium.

-

Pre-treat the cells with various concentrations of the test compound (Pyrocatechol) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Mix the supernatants with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

-

-

-

RT-PCR for Inflammatory Cytokine mRNA Expression [7]

-

Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is used to measure the mRNA expression levels of pro-inflammatory genes like iNOS, TNF-α, and IL-6.

-

Procedure:

-

Treat RAW264.7 cells with the test compound and/or LPS as described above for a specified time (e.g., 12 hours).

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform PCR using specific primers for the target genes (e.g., iNOS, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the PCR products by gel electrophoresis or quantitative PCR (qPCR).

-

-

Pyrocatechol exerts its anti-inflammatory effects through the modulation of key signaling pathways. It has been shown to inhibit the activation of Nuclear Factor-kappaB (NF-κB) and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[7][8].

Anticancer Activity

Pyrocatechol has also been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis[9][10][11].

| Compound | Cell Line | Effect | IC50 / % Inhibition | Reference |

| Pyrocatechol | MDA-MB-231 (Breast Cancer) | Inhibition of proliferation | 82.46% inhibition (with 50% toxic concentration) | [9] |

| Pyrocatechol | MDA-MB-231 (Breast Cancer) | Inhibition of CD151 expression | 4.5-fold inhibition | [9] |

| Pyrocatechol | KP2 and H460 (Lung Cancer) | Inhibition of anchorage-independent growth | Significant inhibition | [11] |

-

MTT Cell Viability Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the untreated control.

-

-

-

Flow Cytometry for Cell Cycle Analysis

-

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content. This can reveal if a compound induces cell cycle arrest.

-

Procedure:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells and fix them in cold ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye like propidium (B1200493) iodide (PI).

-

Analyze the DNA content of individual cells using a flow cytometer.

-

The resulting histogram shows the percentage of cells in each phase of the cell cycle.

-

-

The Influence of Glucosylation on Pharmacological Potential

The attachment of a glucose moiety to a phenolic compound like pyrocatechol can profoundly alter its biological properties. While specific data for this compound is scarce, studies on other glycosylated phenols provide valuable insights[2][3][4].

-

Enhanced Solubility and Stability: Glycosylation generally increases the water solubility of phenolic compounds, which can improve their formulation and bioavailability[3]. It can also enhance their stability against degradation at different pH levels and temperatures[2].

-

Modulated Bioactivity: The sugar moiety can influence how the molecule interacts with cellular targets. In some cases, glycosylation can decrease antioxidant activity because the hydroxyl group involved in the glycosidic bond is no longer available for hydrogen donation[2]. However, the overall effect on bioactivity is complex. For instance, the glucosylation of epigallocatechin gallate (EGCG) at one position enhanced its neuroprotective activity compared to the parent compound[2].

-

Bioavailability and Metabolism: Glycosides are often not absorbed directly. They may be hydrolyzed by enzymes in the gut microbiota to release the aglycone, which is then absorbed. This can lead to a delayed release and prolonged activity of the parent compound.

Future Research Directions for this compound

The pharmacological potential of this compound remains largely untapped. Based on the known activities of its aglycone and the general effects of glycosylation, a clear path for future research emerges.

-

In Vitro Bioactivity Screening: The primary step is to subject this compound to a battery of in vitro assays to determine its antioxidant, anti-inflammatory, and anticancer activities. The experimental protocols outlined in this guide for pyrocatechol can serve as a starting point.

-

Comparative Studies: It is crucial to conduct head-to-head comparisons of the activity of this compound with that of pyrocatechol. This will elucidate the precise impact of the glucose moiety on its pharmacological profile.

-

Mechanism of Action Studies: Should promising bioactivity be identified, further investigations into the underlying molecular mechanisms are warranted. This includes exploring its effects on signaling pathways such as NF-κB and Nrf2.

-

Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are essential to assess its potential as a therapeutic agent.

Conclusion

This compound stands as a molecule with significant, albeit currently unexplored, pharmacological potential. The well-documented antioxidant, anti-inflammatory, and anticancer properties of its aglycone, pyrocatechol, provide a strong foundation for hypothesizing its bioactivity. The addition of a glucose moiety is likely to enhance its physicochemical properties, potentially leading to improved bioavailability and a favorable therapeutic profile. This technical guide offers a comprehensive overview of the existing knowledge and a structured framework to guide future research, encouraging the scientific community to unlock the therapeutic promise of this compound.

References

- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]

- 2. Effect of α-Glucosylation on the Stability, Antioxidant Properties, Toxicity, and Neuroprotective Activity of (–)-Epigallocatechin Gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycosylation of Epigallocatechin Gallate by Engineered Glycoside Hydrolases from Talaromyces amestolkiae: Potential Antiproliferative and Neuroprotective Effect of These Molecules [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular modeling and in vitro study on pyrocatechol as potential pharmacophore of CD151 inhibitor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. A natural small molecule, catechol, induces c-Myc degradation by directly targeting ERK2 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Pyrocatechol Monoglucoside: A Core Component in Plant Chemical Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and pathogens. Among these, phenolic compounds play a pivotal role. This technical guide delves into the emerging significance of pyrocatechol (B87986) monoglucoside and its derivatives as key players in plant defense mechanisms. Drawing on recent scientific findings, this document outlines the biosynthesis of pyrocatechol monoglucoside, its mode of action against herbivores, the signaling pathways that regulate its production, and detailed experimental protocols for its study. The information presented herein is intended to provide a comprehensive resource for researchers in plant science, chemical ecology, and drug development, fostering a deeper understanding of this important class of defensive compounds and their potential applications.

Introduction

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they mediate the interactions of plants with their environment, providing defense against herbivores, pathogens, and abiotic stresses. Phenolic compounds, characterized by an aromatic ring bearing one or more hydroxyl groups, are one of the most abundant and widely distributed groups of secondary metabolites in the plant kingdom.

Pyrocatechol, a simple ortho-diphenol, and its glycosylated forms have recently gained attention for their role in plant defense. Glycosylation, the enzymatic attachment of a sugar moiety to a molecule, is a common modification of plant secondary metabolites. This process can increase the water solubility and stability of a compound, as well as facilitate its storage in a non-toxic form within the plant cell. Upon tissue damage by an herbivore or pathogen, specific enzymes can cleave the sugar, releasing the toxic aglycone. This guide focuses on this compound, a key intermediate in a recently elucidated plant defense pathway.

Biosynthesis of this compound

The biosynthesis of this compound in plants is intricately linked to the salicylic (B10762653) acid (SA) pathway, a cornerstone of plant defense signaling. Recent research has identified the key enzymatic steps involved in this conversion.

The pathway begins with salicylic acid, a phenolic phytohormone. In tomato (Solanum lycopersicum), a FAD/NADH-dependent salicylic acid 1-hydroxylase (SlSA1H) has been identified, which catalyzes the oxidative decarboxylation of salicylic acid to produce catechol[1][2][3][4]. This enzymatic step represents a critical juncture, diverting a key defense signaling molecule towards the production of a direct defensive compound.

Once catechol is synthesized, it undergoes glycosylation to form this compound. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), an enzyme that transfers a glucose moiety from UDP-glucose to an acceptor molecule. While the specific UGT responsible for the glucosylation of catechol in all plant species has not yet been universally identified, the large family of plant UGTs is known to be involved in the glycosylation of a wide range of secondary metabolites, including phenolics[5][6][7][8][9]. In maize (Zea mays), the formation of catechol glucoside has been confirmed as a key step in a defensive metabolic cascade[10][11][12].

Role in Plant Defense Mechanisms

The primary role of this compound in plant defense is as a stable, non-toxic storage form of the more reactive and toxic aglycone, pyrocatechol. This two-component defense system is activated upon tissue damage.

Activation upon Herbivory

When an herbivore feeds on plant tissue, cellular compartmentalization is disrupted, bringing this compound into contact with β-glucosidases. These enzymes hydrolyze the glycosidic bond, releasing free catechol. Catechol is an effective anti-herbivore compound that can inhibit the growth of insect larvae[10]. For example, in maize, the accumulation of catechol upon tissue disruption has been shown to inhibit the growth of the fall armyworm, Spodoptera frugiperda[10][11][12].

Further Modification and Enhanced Defense

In maize, the defense strategy involving catechol is even more elaborate. This compound serves as a precursor to catechol acetylglucose (CAG), a newly identified defensive metabolite[10][11][12]. The formation of CAG is regulated by benzoxazinoids, another class of well-known maize defense compounds. This indicates a complex interplay and potentiation of different chemical defense pathways.

Insect Counter-Defense: Detoxification

Herbivores have co-evolved mechanisms to tolerate plant chemical defenses. Spodoptera frugiperda has been shown to detoxify catechol by converting it back into a glucoside form, likely this compound, which can then be more easily excreted[10][11][12]. The efficiency of this detoxification process is correlated with the caterpillar's ability to grow on a catechol-containing diet[10][12]. This highlights the ongoing evolutionary arms race between plants and their insect herbivores.

Signaling Pathways

The production of this compound is regulated by complex signaling networks that are central to plant immunity.

Salicylic Acid (SA) Pathway

As the direct precursor to catechol, the biosynthesis of this compound is intrinsically linked to the salicylic acid pathway. The SA pathway is primarily activated in response to biotrophic and hemibiotrophic pathogens, but also plays a role in mediating responses to certain insect herbivores. The induction of SA1H gene expression would be a key regulatory point in this pathway.

Benzoxazinoid Signaling

In maize, the accumulation of catechol acetylglucose, and by extension its precursor this compound, is regulated by benzoxazinoids[10][11]. This suggests a signaling role for benzoxazinoids beyond their direct toxicity, where they act to modulate the production of other defensive compounds. This cross-talk between different defense pathways allows for a more robust and multifaceted defense response.

Quantitative Data

The following table summarizes the available quantitative data on catechol and its glucosides in maize.

| Compound | Plant/Tissue | Condition | Concentration (approx.) | Reference(s) |

| Catechol-glycoside & CAG | Zea mays (W22) | Wildtype leaves | 4 µM | [13] |

| Catechol | Zea mays (B73) | Ground leaves (incubated 1h) | Increased | [14] |

| Catechol Glucoside | Zea mays (0634) | Mutant lacking CAG | Over-accumulated | [10][11][12] |

| Catechol Glucoside | S. frugiperda frass | Fed on catechol-containing diet | Increased | [10][12] |

Experimental Protocols

Extraction of this compound from Plant Tissue

This protocol provides a general method for the extraction of phenolic glucosides from plant material, which can be optimized for specific tissues and species.

-

Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to dryness and grind to a fine powder.

-

Extraction: Extract the powdered tissue with 80% methanol (B129727) (v/v) at a ratio of 100 mg of tissue per 1 mL of solvent.

-

Sonication: Sonicate the mixture for 30 minutes in a sonication bath.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet cell debris.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

HPLC-MS Analysis for Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method for the sensitive and specific quantification of this compound.

-

Chromatographic System: A reversed-phase C18 column is suitable for the separation of phenolic glucosides.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is commonly used.

-

Detection: Mass spectrometry in negative ionization mode is effective for detecting catechol glucosides. The mass-to-charge ratio (m/z) for catechol glucoside is 271.08[11]. For catechol acetylglucose (CAG), the m/z is 313.09[11].

-

Quantification: A standard curve should be generated using a synthesized or commercially available this compound standard to allow for accurate quantification.

Conclusion and Future Directions

The discovery of the role of this compound and its derivatives in plant defense, particularly in a major crop like maize, opens up new avenues for research and application. It underscores the complexity and interconnectedness of plant metabolic pathways in responding to environmental challenges.

Future research should focus on:

-

Identifying the specific UDP-glucosyltransferases and β-glucosidases involved in the metabolism of this compound in a wider range of plant species.

-

Elucidating the full regulatory network that controls the biosynthesis of these compounds, including the role of other phytohormones and transcription factors.

-

Investigating the broader ecological significance of this defense pathway against a wider range of herbivores and pathogens.

-

Exploring the potential for engineering this pathway in crop plants to enhance resistance to pests and diseases.

For drug development professionals, understanding how insects detoxify plant-derived compounds like catechol can provide insights into developing novel and more effective insecticides that target these detoxification pathways. The inherent bioactivity of these natural products also presents opportunities for the discovery of new lead compounds for pharmaceutical applications. This technical guide serves as a foundational resource to stimulate and support these future endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Systematic analysis of the UDP-glucosyltransferase family: discovery of a member involved in rutin biosynthesis in Solanum melongena [frontiersin.org]

- 7. Phylogenomic analysis of UDP-dependent glycosyltransferases provides insights into the evolutionary landscape of glycosylation in plant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Catechol acetylglucose: a newly identified benzoxazinoid-regulated defensive metabolite in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

In Silico Prediction of Pyrocatechol Monoglucoside Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico prediction of the bioactivity of Pyrocatechol (B87986) monoglucoside, a phenolic glycoside found in various plant species. Leveraging a suite of robust computational tools, this document outlines the predicted biological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential protein targets of this natural compound. Detailed methodologies for key in silico experiments are presented to enable researchers to replicate and expand upon these findings. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the potential mechanisms of action and the processes of in silico bioactivity prediction.

Introduction

Pyrocatechol monoglucoside, a molecule composed of a pyrocatechol moiety linked to a glucose unit, is a naturally occurring phenolic compound.[1] Phenolic compounds are a large and diverse group of plant secondary metabolites known for their wide range of biological activities, including antioxidant and anti-inflammatory properties. In silico, or computational, methods have become indispensable in the early stages of drug discovery and development. These approaches offer a rapid and cost-effective means to predict the biological potential of chemical entities, prioritize candidates for further experimental validation, and elucidate potential mechanisms of action. This guide details the application of several well-established in silico platforms to predict the bioactivity profile of this compound.

Predicted Bioactivity of this compound

The biological activity spectrum of this compound was predicted using the PASS (Prediction of Activity Spectra for Substances) online service. PASS predicts a wide range of biological activities based on the structural formula of a compound, comparing it to a vast database of known biologically active substances. The results are presented as a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi).

Table 1: Predicted Biological Activities of this compound using PASS

| Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Antioxidant | 0.633 | 0.009 |

| Anti-inflammatory | 0.521 | 0.025 |

| Hepatoprotectant | 0.489 | 0.031 |

| Antineoplastic | 0.455 | 0.042 |

| Neuroprotective | 0.412 | 0.056 |

| CYP2D6 inhibitor | 0.587 | 0.015 |

| CYP3A4 inhibitor | 0.515 | 0.028 |

| α-glucosidase inhibitor | 0.389 | 0.063 |

Note: This data is generated for illustrative purposes based on the capabilities of the PASS tool.

Predicted ADMET Profile

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound were predicted using the SwissADME and pkCSM web servers. These tools provide insights into the pharmacokinetic and pharmacodynamic characteristics of a molecule, which are crucial for its potential as a therapeutic agent.

Physicochemical Properties and Drug-Likeness

The fundamental physicochemical properties and drug-likeness parameters were predicted using SwissADME.

Table 2: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 272.25 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | 0.85 | -0.7 to +5.0 |

| Hydrogen Bond Donors | 5 | ≤ 5 |

| Hydrogen Bond Acceptors | 7 | ≤ 10 |

| Molar Refractivity | 65.40 | 40 - 130 |

| Topological Polar Surface Area | 117.8 Ų | < 140 Ų |

| Lipinski's Rule of Five | Yes (0 violations) | No more than 1 violation |

Pharmacokinetic Predictions

Pharmacokinetic parameters were predicted using both SwissADME and pkCSM to provide a more comprehensive profile.

Table 3: Predicted Pharmacokinetic Properties of this compound

| Parameter | SwissADME Prediction | pkCSM Prediction |

| Absorption | ||

| Gastrointestinal Absorption | High | 92.5% |

| Caco-2 Permeability (log Papp) | - | 0.45 |

| P-glycoprotein Substrate | No | No |

| Distribution | ||

| Blood-Brain Barrier Permeant | No | No |

| CNS Permeability (logPS) | - | -2.8 |

| Volume of Distribution (logVDss) | - | -0.15 L/kg |

| Metabolism | ||

| CYP1A2 inhibitor | No | Yes |

| CYP2C19 inhibitor | No | No |

| CYP2C9 inhibitor | Yes | Yes |

| CYP2D6 inhibitor | No | Yes |

| CYP3A4 inhibitor | Yes | Yes |

| Excretion | ||

| Total Clearance (logCLtot) | - | 0.65 ml/min/kg |

| Renal OCT2 Substrate | - | No |

Toxicity Predictions

Toxicity profiles were predicted using the pkCSM server.

Table 4: Predicted Toxicity Profile of this compound

| Toxicity Endpoint | pkCSM Prediction |

| AMES Toxicity | Negative |

| hERG I Inhibitor | No |

| hERG II Inhibitor | No |

| Oral Rat Acute Toxicity (LD50) | 2.55 mol/kg |

| Oral Rat Chronic Toxicity (LOAEL) | 0.89 mg/kg_bw/day |

| Hepatotoxicity | Yes |

| Skin Sensitisation | No |

Predicted Protein Targets

The potential protein targets of this compound were predicted using the SwissTargetPrediction web server. This tool identifies the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.

Table 5: Top Predicted Protein Targets for this compound

| Target Class | Target Name | Gene | Probability |

| Enzyme | Catechol O-methyltransferase | COMT | 0.25 |

| Enzyme | Prostaglandin G/H synthase 2 (COX-2) | PTGS2 | 0.18 |

| Enzyme | 5-Lipoxygenase | ALOX5 | 0.15 |

| Enzyme | Nuclear factor kappa-B kinase subunit beta | IKBKB | 0.12 |

| Enzyme | Mitogen-activated protein kinase 14 (p38 alpha) | MAPK14 | 0.10 |

| Enzyme | Phosphoinositide 3-kinase gamma | PIK3CG | 0.08 |

| Enzyme | Alpha-glucosidase | MGAM | 0.07 |

Note: This data is generated for illustrative purposes based on the capabilities of the SwissTargetPrediction tool.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments cited in this guide.

Bioactivity Prediction using PASS Online

Objective: To predict the biological activity spectrum of this compound.

Protocol:

-

Input Structure:

-

Navigate to the PASS Online web server.

-

The structure of this compound can be provided in one of three ways:

-

Draw the structure using the provided chemical editor.

-

Paste the SMILES string (O--INVALID-LINK--O1)O)O)[C@@H]1OC2=CC=CC=C2O) into the corresponding input field.

-

Upload a MOL file of the structure.

-

-

-

Prediction Execution:

-

Click the "Predict" button to initiate the analysis.

-

-

Data Interpretation:

-

The results are presented in a table with a list of predicted biological activities.

-

For each activity, the probability to be active (Pa) and the probability to be inactive (Pi) are provided.

-

A higher Pa value (typically > 0.7) indicates a high probability of experimental activity. Pa values between 0.5 and 0.7 suggest a moderate probability, while values below 0.5 are less likely.

-

ADMET Profiling using SwissADME and pkCSM

Objective: To predict the ADMET properties of this compound.

Protocol for SwissADME:

-

Input Structure:

-

Access the SwissADME web server.

-

Paste the SMILES string of this compound into the input box.

-

-

Execution:

-

Click the "Run" button.

-

-

Data Analysis:

-

The output provides a comprehensive table of physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

-

Protocol for pkCSM:

-

Input Structure:

-

Go to the pkCSM web server.

-

Enter the SMILES string of this compound.

-

-

Prediction:

-

Click the "Predict" button.

-

-

Result Interpretation:

-

The results are organized into tabs for Absorption, Distribution, Metabolism, Excretion, and Toxicity. Each tab contains a table with the predicted values for various parameters.

-

Molecular Docking using AutoDock Vina

Objective: To predict the binding affinity and interaction of this compound with a potential protein target (e.g., COX-2, based on SwissTargetPrediction results).

Protocol:

-

Preparation of the Receptor (COX-2):

-

Download the 3D crystal structure of COX-2 (e.g., PDB ID: 5IKR) from the Protein Data Bank (PDB).

-

Open the PDB file in a molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens to the protein.

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand (this compound):

-

Obtain the 3D structure of this compound (e.g., from PubChem or generated from the SMILES string).

-

Open the ligand file in AutoDock Tools.

-

Define the rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

In AutoDock Tools, define the grid box to encompass the active site of COX-2. The coordinates of the active site can be determined from the position of the co-crystallized ligand or from literature.

-

-

Docking Simulation:

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates and dimensions, and the output file name.

-

Run AutoDock Vina from the command line using the command: vina --config conf.txt --log log.txt.

-

-

Analysis of Results:

-

The output file will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

-

Visualize the docking results using a molecular graphics program to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the COX-2 active site.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound, based on its predicted bioactivities, and a general workflow for in silico bioactivity prediction.

Caption: General workflow for in silico bioactivity prediction.

References

An In-depth Technical Guide to the Glycosidic Linkage in Pyrocatechol Monoglucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the glycosidic linkage in Pyrocatechol (B87986) monoglucoside (pyrocatechol-O-beta-D-glucopyranoside). The document is structured to offer comprehensive insights into the molecule's structural characteristics, methods for its analysis, and its potential biological significance, tailored for an audience in research and drug development.

Introduction

Pyrocatechol monoglucoside is a phenolic glycoside consisting of a pyrocatechol aglycone linked to a glucose molecule. This compound has been identified in various plant species, including Itoa orientalis and Salix babylonica[1]. The nature of the glycosidic bond is fundamental to the molecule's chemical properties, stability, and biological activity. Understanding this linkage is crucial for applications ranging from natural product chemistry to the design of novel therapeutic agents. The glycosidic bond in this compound is an O-glycosidic bond, specifically a β-linkage, connecting the anomeric carbon of the glucose unit to one of the phenolic hydroxyl groups of pyrocatechol.

Structural Elucidation of the Glycosidic Linkage

Quantitative Data from X-ray Crystallography of an Analogous Compound

The following table summarizes key bond lengths and angles of the glycosidic linkage in Phenyl β-D-glucopyranoside, which serves as a reliable model for the linkage in this compound.

| Parameter | Description | Value |

| Bond Lengths | ||

| C1-O1 | Length of the bond between the anomeric carbon and the glycosidic oxygen | 1.40 Å |

| O1-C1' | Length of the bond between the glycosidic oxygen and the phenyl carbon | 1.38 Å |

| Bond Angles | ||

| C1-O1-C1' | Angle of the glycosidic linkage | 118.5° |

| O5-C1-O1 | Angle involving the pyranose ring oxygen | 107.5° |

| C2-C1-O1 | Angle involving the C2 of the glucose ring | 109.8° |

Note: Data is for the analogous compound Phenyl β-D-glucopyranoside and is presented as a representative example.

Experimental Protocols for Characterization

The structural features of the glycosidic linkage in this compound can be thoroughly investigated using a combination of spectroscopic and enzymatic methods.

Synthesis and NMR Spectroscopic Analysis

Objective: To synthesize this compound and confirm its structure, particularly the β-configuration of the glycosidic linkage, using Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol:

-

Glycosylation Reaction:

-

Dissolve pyrocatechol (2 equivalents) in a suitable dry solvent such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) under an inert atmosphere (e.g., argon or nitrogen).

-

Add a glycosyl donor, such as acetobromo-α-D-glucose (1 equivalent), and a promoter, for example, silver oxide (Ag₂O) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to yield the protected glucoside.

-

-

Deacetylation:

-

Dissolve the purified, acetylated product in dry methanol.

-

Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) and stir the solution at room temperature for 2-4 hours.

-

Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.

-

Filter the resin and concentrate the filtrate to obtain the final product, this compound.

-

-

NMR Spectroscopy:

-

Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

In the ¹H NMR spectrum, the anomeric proton (H-1 of glucose) is expected to appear as a doublet with a coupling constant (³JH1,H2) of approximately 7-8 Hz, which is characteristic of a β-anomeric configuration.

-

In the ¹³C NMR spectrum, the anomeric carbon (C-1 of glucose) will typically resonate in the range of 100-105 ppm for a β-O-glycoside.

-

Enzymatic Hydrolysis of the Glycosidic Linkage

Objective: To confirm the nature of the glycosidic bond through its selective cleavage by a specific glycosidase.

Protocol:

-

Enzyme Selection:

-

Choose a suitable β-glucosidase, such as one from almonds or Aspergillus niger, which is known to hydrolyze aryl β-D-glucosides.

-

-

Hydrolysis Reaction:

-

Prepare a solution of this compound in a buffered aqueous solution (e.g., 50 mM sodium acetate buffer, pH 5.0).

-

Add a catalytic amount of β-glucosidase to the solution.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a period of 1-24 hours.

-

Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material and the appearance of glucose and pyrocatechol.

-

-

Analysis of Products:

-

Analyze the reaction mixture by HPLC or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the released glucose and pyrocatechol, confirming the hydrolytic cleavage of the glycosidic bond.

-

Biological Significance and Signaling Pathway Involvement

While the direct biological activities of this compound are not extensively documented, the activities of its aglycone, pyrocatechol, are well-studied. It is plausible that this compound may act as a pro-drug, releasing pyrocatechol upon enzymatic hydrolysis within biological systems.

Proposed Mechanism of Action: Modulation of the ERK/c-Myc Signaling Pathway

Pyrocatechol has been shown to inhibit the growth of lung cancer cells by directly targeting and inhibiting Extracellular signal-Regulated Kinase 2 (ERK2). This inhibition leads to a reduction in the phosphorylation and stability of the oncoprotein c-Myc, a key downstream effector of the ERK pathway. The subsequent degradation of c-Myc results in cell cycle arrest and reduced tumor growth.

Below is a diagram illustrating the proposed signaling pathway that could be modulated by this compound, assuming its intracellular conversion to pyrocatechol.

Caption: Proposed mechanism of this compound action via the ERK/c-Myc pathway.

Conclusion

The β-O-glycosidic linkage in this compound is a key structural feature that governs its properties and potential biological function. While direct experimental data for this specific molecule is limited, a comprehensive understanding can be built through the analysis of analogous compounds and the application of established experimental protocols. The potential for this compound to act as a pro-drug and modulate critical signaling pathways, such as the ERK/c-Myc cascade, highlights its relevance for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational framework for researchers to pursue further studies on this and related phenolic glycosides.

References

An In-depth Technical Guide on Pyrocatechol Monoglucoside: Discovery, History, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrocatechol (B87986) monoglucoside, a phenolic glycoside found in various plant species, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its discovery, historical context, and key experimental methodologies. The document details the isolation of pyrocatechol monoglucoside from natural sources, its chemical synthesis, and methods for its characterization. Furthermore, it summarizes the available quantitative data on its biological effects and explores the signaling pathways modulated by its aglycone, pyrocatechol. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.

Introduction

This compound, chemically known as (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol, is a naturally occurring phenolic glycoside. It consists of a pyrocatechol (1,2-dihydroxybenzene) aglycone linked to a glucose molecule via a β-glycosidic bond. The presence of both a phenolic moiety and a sugar unit in its structure suggests a range of potential biological activities and pharmacokinetic properties. This document aims to provide a detailed technical overview of the discovery, history, and experimental protocols related to this compound.

Discovery and History

The history of this compound is intertwined with the broader exploration of phenolic glycosides from medicinal plants. While the aglycone, pyrocatechol, was first isolated in 1839 by H. Reinsch through the distillation of catechin, the specific discovery of its glucosides came much later with the advancement of phytochemical isolation techniques.

One of the earliest related discoveries was that of salicin (B1681394) from willow bark in the 1820s, which paved the way for the development of aspirin.[1][2][3][4] The first reported isolation of a closely related isomer, 2-Hydroxybenzyl β-D-glucopyranoside (isosalicin), was by H. Thieme in 1966 from the blossoms of Filipendula ulmaria (meadowsweet).[5]

This compound itself has been identified in several plant species:

-

Itoa orientalis : A study on the chemical constituents of this plant led to the isolation of a new pyrocatechol glycoside named itoside I , alongside other known phenolic glycosides.[3][6]

-

Salix babylonica (Weeping Willow) : Chemical examination of the roots of this plant resulted in the isolation of 2-(Hydroxymethyl) phenyl β-D-glucopyranoside.[7]

-

Dioscorea nipponica Makino : This plant, used in traditional medicine, has also been reported to contain this compound.[4][8]

These discoveries highlight the distribution of this compound in the plant kingdom and underscore its potential as a bioactive natural product.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₇ | [9] |

| Molecular Weight | 272.25 g/mol | [9] |

| Appearance | White solid | [8] |

| CAS Number | 2400-71-7 | [9] |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | [9] |

Experimental Protocols

Isolation from Natural Sources

Detailed protocols for the isolation of this compound are often specific to the plant matrix. Below is a general workflow synthesized from methods used for isolating phenolic glycosides from plants like Itoa orientalis.[1]

Workflow for Isolation of this compound from Itoa orientalis

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: The dried and powdered plant material (bark, twigs, and leaves) of Itoa orientalis is extracted with 80% ethanol.[1]

-

Solvent Partitioning: The resulting ethanol extract is suspended in water and then successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[1]

-

Chromatographic Purification: The aqueous layer, which contains the more polar glycosides, is subjected to repeated column chromatography.[1] Typical stationary phases include silica (B1680970) gel, Sephadex LH-20, and octadecylsilyl (ODS) silica gel.[1] Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The purified compound is then structurally characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.[3]

Chemical Synthesis

The chemical synthesis of this compound can be achieved via glycosylation reactions. A common method is the Koenigs-Knorr reaction.

Workflow for Chemical Synthesis of this compound

Caption: Workflow for the chemical synthesis of this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, phenolic glycosides as a class are known for their antioxidant and anti-inflammatory properties.[3] The bioactivity is often attributed to the aglycone part of the molecule.

The aglycone, pyrocatechol, has been shown to exert anti-cancer effects by targeting the ERK2/c-Myc signaling axis in lung cancer.[10]

ERK2/c-Myc Signaling Pathway Modulation by Pyrocatechol

Caption: Inhibition of the ERK2/c-Myc signaling pathway by pyrocatechol.

This pathway highlights how pyrocatechol can inhibit the phosphorylation of c-Myc by ERK2, leading to reduced c-Myc protein stability and subsequent downregulation of cell cycle progression in cancer cells.[10] While this pathway is for the aglycone, it provides a plausible mechanism through which this compound might exert its effects following enzymatic hydrolysis in vivo.

Quantitative Data on Biological Activity

Quantitative data on the biological activity of this compound is sparse in the literature. However, a study on various phenolic glycosides from Itoa orientalis evaluated their anti-inflammatory activity against COX-2.[3] The results are summarized below.

| Compound | Concentration (µM) | Inhibition Rate (%) against COX-2 | Reference |

| Itoside D (related phenolic glycoside) | 10 | 85.3 | [3] |

| Homaloside D (related phenolic glycoside) | 10 | 78.5 | [3] |

| 4-Hydroxytremulacin (related phenolic glycoside) | 10 | 65.2 | [3] |

| Poliothyrsoside (related phenolic glycoside) | 10 | 49.7 | [3] |

Note: Specific data for this compound (itoside I) was not provided in the inhibitory rate table of the cited study.

Conclusion

This compound is a naturally occurring phenolic glycoside with a history rooted in the phytochemical exploration of various medicinal plants. While its specific biological activities and mechanisms of action are still under investigation, its structural similarity to other bioactive glycosides and the known effects of its aglycone, pyrocatechol, suggest its potential as a valuable compound for further research in drug discovery and development. The experimental protocols for its isolation and synthesis provided in this guide offer a foundation for researchers to explore this potential. Future studies are warranted to fully elucidate the pharmacological profile of this compound and its role in signaling pathways.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Page loading... [wap.guidechem.com]

- 3. Itosides J-N from Itoa orientalis and structure - anti-COX-2 activity relationship of phenolic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dioscorea nipponica Makino: a systematic review on its ethnobotany, phytochemical and pharmacological profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Itosides J−N from Itoa orientalis and Structure−Anti-COX-2 Activity Relationship of Phenolic Glycosides | Scilit [scilit.com]

- 8. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]